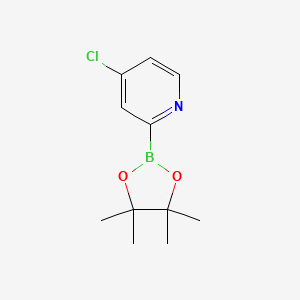

4-Chloro-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a boronate ester group attached to the pyridine ring . The boronate ester group is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring with a chlorine atom and a boronate ester group attached. The boronate ester group would include a boron atom bonded to two oxygen atoms and a carbon ring .Chemical Reactions Analysis

The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds.Applications De Recherche Scientifique

Réactions de couplage croisé

Ce composé est souvent utilisé dans divers types de réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura {svg_1}. Ces réactions sont largement utilisées en synthèse organique pour la création de liaisons carbone-carbone, une étape essentielle dans la synthèse de nombreuses molécules organiques complexes {svg_2}.

Protodéboronation

Le composé peut subir une protodéboronation, un processus qui implique l'élimination d'un groupe bore {svg_3}. Ce processus est particulièrement utile dans l'hydrométhylation anti-Markovnikov formelle des alcènes, une transformation précieuse mais auparavant inconnue {svg_4}.

Synthèse des inhibiteurs de DYRK1A

L'ester pinacolique d'acide 4-chloropyridine-2-boronique est utilisé dans la synthèse de nouveaux analogues de pyridazino[4,5-b]indol-4-ones et de pyridazin-3(2H)-one, qui agissent comme inhibiteurs de l'enzyme DYRK1A {svg_5} {svg_6}. DYRK1A est une protéine kinase impliquée dans plusieurs maladies, notamment le syndrome de Down, la maladie d'Alzheimer et le cancer {svg_7} {svg_8}.

Réactions de borylation

Le composé peut être utilisé dans des réactions de borylation au niveau de la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacolate de benzyle de bore {svg_9}. La borylation est une étape clé dans de nombreux processus synthétiques, permettant l'introduction d'un atome de bore dans une molécule {svg_10}.

Réactions d'hydroboration

La 4-Chloro-2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine peut être utilisée dans l'hydroboration des alcynes et des alcènes alkyles ou aryles en présence de catalyseurs métalliques de transition {svg_11}. L'hydroboration est une méthode utilisée pour convertir les alcènes et les alcynes en organoboranes, qui sont des intermédiaires utiles en synthèse organique {svg_12}.

Phosphitylation des alcools et des nucléophiles hétéroatomiques

Ce composé peut être utilisé comme réactif pour la phosphitylation des alcools et des nucléophiles hétéroatomiques, conduisant à la formation de donneurs de glycosyle et de ligands utiles {svg_13} {svg_14}. Ceci est particulièrement utile dans le domaine de la chimie des glucides, où les donneurs de glycosyle sont des intermédiaires clés dans la synthèse de glucides complexes {svg_15} {svg_16}.

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with various organic substrates in synthetic chemistry.

Mode of Action

This compound is likely to act as a reagent in organic synthesis, particularly in cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a transition metal catalyst, facilitating the transfer of its organic group to another molecule .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .

Propriétés

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWLVSGDPGRIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655153 |

Source

|

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204600-17-8 |

Source

|

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)